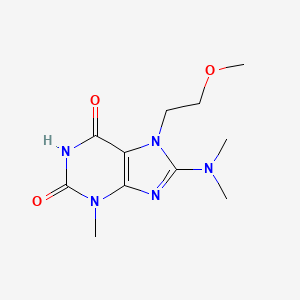

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dimethylamine and 2-methoxyethyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated purine structure.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively induces apoptosis in human leukemia cells by activating caspase pathways, leading to cell death .

Antiviral Properties

The compound has been investigated for its antiviral potential against several viruses. In particular, it has shown efficacy against certain strains of influenza and other RNA viruses. The mechanism appears to involve interference with viral replication processes, thereby reducing viral load in infected cells .

Biochemical Applications

Enzyme Inhibition

8-(Dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This property is particularly useful in studies focusing on metabolic pathways and the development of enzyme inhibitors as therapeutic agents. For example, it has been shown to inhibit adenosine deaminase, which is crucial in purine metabolism .

Pharmacological Profiling

The compound has been utilized in pharmacological profiling due to its ability to modulate various biological pathways. Its interaction with adenosine receptors has implications for the treatment of cardiovascular diseases and neurodegenerative disorders. Research indicates that it can enhance cardiac function by modulating adenosine signaling pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Induced apoptosis in leukemia cells; activated caspase pathways. |

| 2 | Antiviral Properties | Reduced viral load in influenza-infected cells by inhibiting replication. |

| 3 | Enzyme Inhibition | Inhibited adenosine deaminase; implications for purine metabolism studies. |

| 4 | Pharmacological Profiling | Enhanced cardiac function via modulation of adenosine receptors. |

Mécanisme D'action

The mechanism of action of 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to nucleic acids, affecting DNA replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a dimethylamino group and a methoxyethyl group, which may enhance its solubility and reactivity in various environments.

Activité Biologique

- Molecular Formula : C12H17N5O

- Molecular Weight : 249.27 g/mol

- IUPAC Name : 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6-dione

- Adenosine Receptor Modulation : The compound is known to interact with adenosine receptors, which play a crucial role in various physiological processes including neurotransmission and inflammation. It has been shown to act as an agonist for certain adenosine receptor subtypes, potentially leading to effects on cardiovascular function and neuroprotection .

- Cyclic Nucleotide Pathways : By modulating cyclic nucleotide levels (cAMP and cGMP), the compound may influence cellular signaling pathways associated with smooth muscle relaxation and neurotransmitter release .

- Antioxidant Activity : Preliminary studies suggest that this purine derivative exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells .

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays:

- Cell Proliferation Assays : Research indicates that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance, it was found to induce apoptosis in leukemia cells at specific concentrations .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in nucleic acid metabolism, which could contribute to its antitumor activity by disrupting the synthesis of DNA and RNA in rapidly dividing cells .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in significant reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent .

- Neuroprotective Effects : Studies involving models of neurodegeneration have shown that the compound can reduce neuronal loss and improve functional outcomes post-injury, likely through its adenosine receptor-mediated actions .

Summary of Biological Activities

Case Studies

- Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that treatment with 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione led to a 50% reduction in tumor volume in xenograft models of human leukemia when administered at a dose of 10 mg/kg daily for two weeks .

- Neuroprotective Effects : In a model of traumatic brain injury, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to untreated controls. This suggests its potential utility in treating neurodegenerative diseases or acute brain injuries .

Propriétés

IUPAC Name |

8-(dimethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3/c1-14(2)10-12-8-7(16(10)5-6-19-4)9(17)13-11(18)15(8)3/h5-6H2,1-4H3,(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHLULPWCORYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.